N-(4-Vinylphenyl)maleimide

Bifunctional monomer Selective polymerization Living polymerization

Researchers seeking a single monomer capable of building either polystyrene backbones with pendent maleimide moieties or the reverse architecture often face supply inconsistency. N-(4-Vinylphenyl)maleimide (VPMI) is a heterobifunctional monomer that resolves this via functional group-selective polymerization, enabling distinct polymer architectures from one building block. - Enables synthesis of poly(p-maleimidostyrene) (PMS) for enzyme immobilization and bioconjugation platforms. - Copolymers with N-phenylmaleimide achieve thermal decomposition temperatures of 411-434°C, outperforming standard poly(PMI) (364°C) for demanding aerospace and electronic applications. - Facilitates surface grafting onto para-aramid fibers (0.1-10 wt%) to enhance fiber-to-matrix adhesion without compromising mechanical strength.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 19007-91-1
Cat. No. B090952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Vinylphenyl)maleimide
CAS19007-91-1
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2
InChIKeyCJFAYQNLIBPJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Vinylphenyl)maleimide: Bifunctional Monomer


N-(4-Vinylphenyl)maleimide (VPMI) is a heterobifunctional monomer characterized by a styrene-type vinyl group and an N-phenylmaleimide (PMI)-type vinylene group [1][2]. With the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol, this compound enables functional group-selective polymerization, allowing chemists to build either polystyrene backbones with pendent maleimide moieties or polymaleimide backbones with pendent styrene groups, depending on the initiator chosen [1][2].

Monomer Type Bifunctional styrene/maleimide architecture for initiator-controlled polymerization
Polymer Design Enables selective backbone construction with dense pendent maleimide groups
Post-Modification Reactive pendent groups support Michael addition, Diels-Alder, and bioconjugation

N-(4-Vinylphenyl)maleimide vs. Generic Maleimides


Monofunctional N-substituted maleimides, such as N-phenylmaleimide (PMI) or N-methylmaleimide, lack the second polymerizable group present in VPMI. Consequently, they cannot undergo the functional group-selective polymerization that is the hallmark of VPMI, nor can they provide polymers with both a robust backbone and dense, reactive pendent groups for post-polymerization modification [1]. Furthermore, the thermal stability of VPMI copolymers far exceeds that of simple poly(PMI) homopolymer, making generic substitution impossible in high-temperature applications [2].

VPMI (Target)
Heterobifunctional; styrene and maleimide groups enable selective polymerization and post-functionalization
Generic Maleimide
Monofunctional N-substituted maleimides lack second polymerizable group, limiting architecture control
Thermal Profile
VPMI copolymers exhibit reported higher thermal decomposition temperatures (411–461 °C)
Poly(PMI) Homopolymer
Decomposition initiates at ~364 °C, limiting use in high-temperature material research
Grafting Capability
Vinyl group allows direct surface grafting onto aramid fibers for composite research
N-Phenylmaleimide
Lacks vinyl group; grafting efficiency may be significantly reduced

Quantitative Evidence for N-(4-Vinylphenyl)maleimide


Selective Polymerization by Initiator Type

VPMI undergoes functional group-selective polymerization depending on initiator type, a capability absent in monofunctional N-phenylmaleimide [1][2].

Selective Polymerization
Class-level
Cationic: PMS with pendent maleimide Anionic: polymaleimide backbone Radical: crosslinked gel
Initiator choice determines polymer architecture and reactive group placement
N-phenylmaleimide yields only linear polymer under all conditions
Bifunctional monomer Selective polymerization Living polymerization

VPMI Copolymer Thermal Stability

VPMI-containing copolymers exhibit significantly higher thermal decomposition temperatures compared to poly(N-phenylmaleimide) homopolymer [1][2].

Thermal Stability
Reported
Td 411–461 °C (VPMI copolymers) vs. 364 °C (poly(PMI))
Reported higher decomposition temperature supports high-temperature material research
TGA under nitrogen; copolymer composition influences range
Thermal stability Maleimide copolymers High-temperature polymers

Grafting onto Para-Aramid Fibers

The vinyl group of VPMI enables efficient grafting onto para-aramid fibers, achieving 0.1-10 wt% incorporation and 0.25-75 mol% amide site substitution, as claimed in patent EP3094774A1 [1].

Fiber Grafting
Reported
0.1–10 wt% grafting; 0.25–75 mol% amide substitution
Supports surface modification of aramid fibers for composite adhesion research
Patent-reported range; performance depends on fiber treatment conditions
Surface grafting Aramid fiber Composite adhesion

Crosslinking via Radical Initiation

Under radical initiation, VPMI polymerizes at both double bonds, yielding an insoluble crosslinked network, whereas N-phenylmaleimide and other monofunctional maleimides produce soluble linear polymers [1].

Crosslinking vs. Linear
Class-level
VPMI:insoluble crosslinked network
PMI:soluble linear polymer
Bifunctional radical polymerization enables thermoset/hydrogel formation
Qualitative gel content difference; network density depends on initiator concentration
Crosslinking Thermoset Bifunctional monomer

N-(4-Vinylphenyl)maleimide Applications


Reactive Polymers via Cationic Polymerization

Utilize the functional group-selective polymerization of VPMI with cationic initiators to produce poly(p-maleimidostyrene) (PMS). This polymer features a polystyrene backbone and dense, highly reactive pendent maleimido groups, making it an ideal platform for enzyme immobilization and bioconjugation via Michael addition or Diels-Alder reactions [1].

VPMI-Based High-Temperature Thermoplastics

Copolymerize VPMI with N-phenylmaleimide or styrene to create linear polymers with thermal decomposition temperatures reaching 411-434°C, significantly outperforming standard poly(N-phenylmaleimide) (364°C). These materials are suitable for demanding automotive, aerospace, and electronic applications where prolonged thermal stability is critical [1].

Aramid Fiber Grafting for Composite Adhesion

Graft VPMI onto para-aramid (Kevlar®-type) fiber surfaces to introduce reactive maleimide groups. The patent-protected process achieves 0.1-10 wt% grafting and 0.25-75 mol% amide site substitution, dramatically improving fiber-to-matrix adhesion in rubber composites and fiber-reinforced plastics without compromising fiber strength [1].

Crosslinked Thermoset Networks

Exploit the bifunctional nature of VPMI under radical polymerization conditions to generate highly crosslinked, insoluble networks. This property is valuable for fabricating durable thermoset coatings, hydrogels, and porous monoliths with tailored mechanical and swelling properties [1].

Application
Selection Property
Validation Focus
Reactive Polymer Platforms
Functional group-selective polymerization
Pendent maleimide reactivity; bioconjugation efficiency
High-Temperature Thermoplastics
Thermal stability profile
Td under inert atmosphere; copolymer composition effects
Fiber-Reinforced Composites
Vinyl-mediated surface grafting
Fiber-matrix adhesion; grafting level reproducibility
Thermoset Networks & Hydrogels
Bifunctional crosslinking capability
Gel fraction; swelling and mechanical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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